molecular formula C12H25NO2 B066665 (S)-2-Amino-2-ethyloctanoic acid ethyl ester CAS No. 164453-65-0

(S)-2-Amino-2-ethyloctanoic acid ethyl ester

Cat. No. B066665
M. Wt: 215.33 g/mol
InChI Key: BWFGKSUCLYNHHE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-2-ethyloctanoic acid ethyl ester” is an ester, a class of organic compounds. Esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . They are produced by the reaction of acids with alcohols . Esters have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom .


Synthesis Analysis

Esters are usually prepared from carboxylic acids. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The structure of esters can be represented by the general formula RCOOR′ .


Chemical Reactions Analysis

Esters undergo hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification. The ester is heated with a large excess of water containing a strong-acid catalyst . Basic hydrolysis or saponification occurs when a base (such as sodium hydroxide [NaOH] or potassium hydroxide [KOH]) is used to hydrolyze an ester, the products are a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

Esters are polar compounds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Safety And Hazards

The safety data sheet for ethyl acetate, a type of ester, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

Research is being conducted on the use of esters in various applications. For instance, a study has shown that overexpression of the native FA operon, along with FAEE biosynthesis enzymes, improved biodiesel biosynthesis in E. coli . Another study discussed the potential of high-purity eicosapentaenoic acid ethyl ester (EPA-EE) in treating diseases such as hyperlipidemia, heart disease, and major depression .

properties

IUPAC Name

ethyl (2S)-2-amino-2-ethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-4-7-8-9-10-12(13,5-2)11(14)15-6-3/h4-10,13H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFGKSUCLYNHHE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@](CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435670
Record name (S)-2-Amino-2-ethyloctanoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-ethyloctanoic acid ethyl ester

CAS RN

164453-65-0
Record name (S)-2-Amino-2-ethyloctanoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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